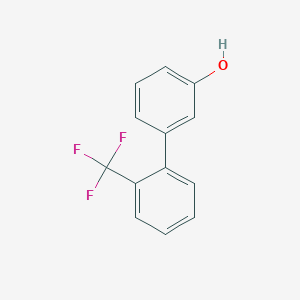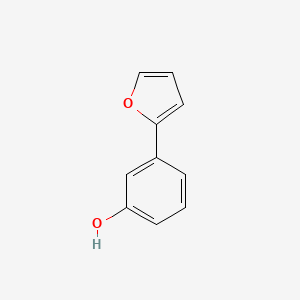
3-(Furan-2-yl)phenol, 95%
描述
3-(Furan-2-yl)phenol, 95% (3-F2P) is a phenolic compound that is widely used in scientific research. It is a colorless to yellowish-brown liquid with a faint odor and a boiling point of 212°C. 3-F2P is a versatile compound that has been used in a variety of scientific applications, including synthesis, biochemical and physiological research, and laboratory experiments.
科学研究应用
3-(Furan-2-yl)phenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and signal transduction. Furthermore, 3-(Furan-2-yl)phenol, 95% has been used in laboratory experiments to study the effects of certain compounds on cellular processes.
作用机制
The mechanism of action of 3-(Furan-2-yl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, and as a modulator of signal transduction pathways. It has also been shown to interact with certain receptors, such as the GABA A receptor, and to modulate the activity of certain proteins, such as the G protein-coupled receptor kinase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Furan-2-yl)phenol, 95% are not fully understood. However, it has been shown to inhibit certain enzymes, modulate signal transduction pathways, and interact with certain receptors. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, 3-(Furan-2-yl)phenol, 95% has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of certain neurological disorders.
实验室实验的优点和局限性
The advantages of using 3-(Furan-2-yl)phenol, 95% in laboratory experiments include its low cost, its wide availability, and its versatility in terms of its applications. Additionally, 3-(Furan-2-yl)phenol, 95% is relatively easy to synthesize and can be purified by simple distillation. The main limitation of using 3-(Furan-2-yl)phenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain applications.
未来方向
The potential future directions for 3-(Furan-2-yl)phenol, 95% research include further investigations into its biochemical and physiological effects, its mechanism of action, and its potential applications in the treatment of certain diseases. Additionally, further research into its synthesis and purification methods could lead to improved methods of production. Additionally, further research into its structure-activity relationships could lead to the development of more potent derivatives of 3-(Furan-2-yl)phenol, 95%. Finally, further research into its potential toxicity and safety could lead to a better understanding of its safety profile.
属性
IUPAC Name |
3-(furan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRXUYBBUJFCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602461 | |
| Record name | 3-(Furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)phenol | |
CAS RN |
35461-95-1 | |
| Record name | 3-(Furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

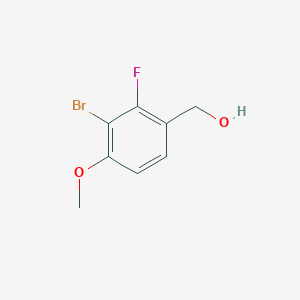

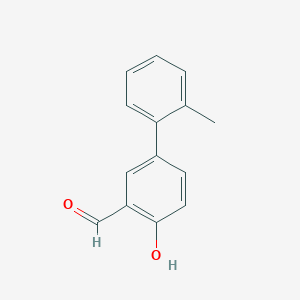
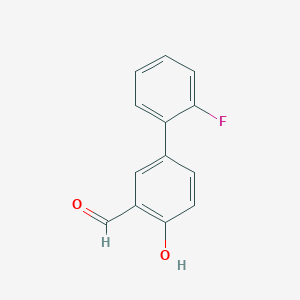

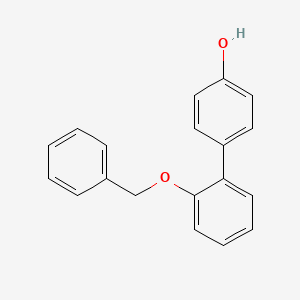
![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)
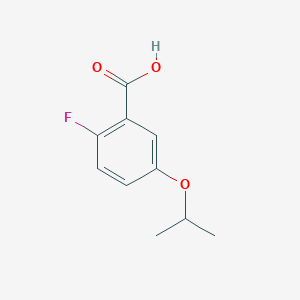
![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)
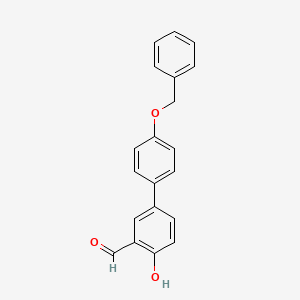
![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)


